N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide is an organic compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of a nicotinamide moiety attached to a 3-chloro-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide typically involves the condensation of 3-chloro-4-methylaniline with nicotinic acid or its derivatives. One common method includes the reaction of 3-chloro-4-methylaniline with nicotinoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)nicotinamide
- N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide
- N-(tert-Butyl)-6-chloro-4-(o-tolyl)nicotinamide
Uniqueness
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C13H11ClN2O |
---|---|
Molecular Weight |
246.69 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-5-11(7-12(9)14)16-13(17)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17) |
InChI Key |
RCOMTIIXSKRBSJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CN=CC=C2)Cl |
Origin of Product |
United States |
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